1-(3-Methylphenyl)-3-pyridin-3-ylurea
Description
1-(3-Methylphenyl)-3-pyridin-3-ylurea is a urea derivative featuring a 3-methylphenyl group and a pyridin-3-yl moiety connected via a urea (-NH-C(O)-NH-) linkage.
Properties
IUPAC Name |
1-(3-methylphenyl)-3-pyridin-3-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-10-4-2-5-11(8-10)15-13(17)16-12-6-3-7-14-9-12/h2-9H,1H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQTYVBJWCNWQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylphenyl)-3-pyridin-3-ylurea typically involves the reaction of 3-methylphenyl isocyanate with 3-aminopyridine. The reaction is carried out in an appropriate solvent, such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of 1-(3-Methylphenyl)-3-pyridin-3-ylurea can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylphenyl)-3-pyridin-3-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)-3-pyridin-3-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to its ligand-binding domain. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 1-(3-Methylphenyl)-3-pyridin-3-ylurea and Analogs
| Compound Name | Substituents (Phenyl) | Pyridine Position/Substituent | Functional Group | Molecular Weight (g/mol) | Key Properties/Activities | Source |
|---|---|---|---|---|---|---|
| 1-(3-Methylphenyl)-3-pyridin-3-ylurea | 3-Methyl | 3-yl | Urea | 227.27 (calculated) | Hypothesized enhanced lipophilicity | (Inferred) |
| 1-(3-Cyanophenyl)-3-pyridin-3-ylurea | 3-Cyano | 3-yl | Urea | 238.24 | Increased polarity; research applications | |
| 1-(4-Fluorophenyl)-3-pyridin-3-ylurea | 4-Fluoro | 3-yl | Urea | 233.24 (calculated) | Anti-inflammatory/anticancer potential | |
| 1-(3-Methoxyphenyl)-3-pyridin-2-ylurea | 3-Methoxy | 2-yl | Urea | 255.27 (calculated) | Enzyme inhibition; varied bioactivity | |
| 1-(6-Chloropyridin-3-yl)-3-phenylurea | None | 6-Chloro-3-yl | Urea | 249.68 (calculated) | Herbicidal activity | |
| 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2-methoxyphenyl)thiourea | 2-Methoxy | 2-yl (chloro, trifluoromethyl) | Thiourea | 417.83 | Enhanced bioactivity; enzyme targeting |
Substituent Effects on Bioactivity
- Electron-Donating Groups (e.g., Methyl, Methoxy): The 3-methyl group in the target compound may improve lipophilicity, favoring membrane penetration and pharmacokinetics compared to polar groups like cyano . Methoxy-substituted analogs (e.g., ) exhibit enzyme inhibition, suggesting the target compound could modulate similar pathways.
- The 4-fluoro analog demonstrates distinct anti-inflammatory and anticancer activities, attributed to fluorine’s electronegativity and small atomic radius.
Pyridine Ring Modifications
- Positional Isomerism :
- Pyridin-2-yl derivatives (e.g., ) may exhibit altered binding modes compared to pyridin-3-yl analogs due to differences in nitrogen orientation and hydrogen bonding.
- Halogenation (e.g., Chloro) :
- Chlorine substitution on pyridine (e.g., ) enhances herbicidal activity, likely through interference with plant enzymatic pathways.
Functional Group Variations
- Thiourea vs. Urea :
- Thiourea derivatives (e.g., ) display distinct reactivity and binding profiles due to sulfur’s larger atomic size and reduced hydrogen-bonding capacity compared to urea.
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